molecular formula C17H14BrNO2 B2554203 ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate CAS No. 59394-42-2

ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B2554203
CAS No.: 59394-42-2
M. Wt: 344.208
InChI Key: LAQGUIOKBUYJOA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a halogenated indole derivative with significant applications in medicinal chemistry and organic synthesis. The compound features a bromine atom at position 5, a phenyl group at position 3, and an ethyl ester moiety at position 2 of the indole scaffold. It serves as a critical intermediate in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV drug development . Its structural versatility allows for further functionalization, making it a valuable building block in designing bioactive molecules .

Properties

IUPAC Name

ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGUIOKBUYJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate typically involves the bromination of 3-phenylindole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position of the indole ring. The resulting 5-bromo-3-phenylindole is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Ethyl ester+H2OH+or OHCarboxylic acid+Ethanol\text{Ethyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Ethanol}
Conditions:

  • Acidic : HCl or H₂SO₄ .

  • Basic : NaOH or KOH .

Substitution Reactions

The bromine atom at the 5-position can be replaced by nucleophiles (e.g., amines, thiols) via palladium-catalyzed cross-coupling reactions:
Suzuki Coupling :

Br+Boronic acidPd(0),baseCoupled product\text{Br} + \text{Boronic acid} \xrightarrow{\text{Pd(0)}, \text{base}} \text{Coupled product}
Reagents: Pd(PPh₃)₄, K₂CO₃, H₂O/THF.

Phenyl Group Modification

The phenyl substituent at the 3-position can undergo further functionalization:

  • Electrophilic Substitution : Nitration or halogenation (e.g., using HNO₃ or Cl₂) to introduce substituents ortho/para to the existing groups.

Reagents and Reaction Conditions

Reaction Type Key Reagents Conditions
Ester HydrolysisHCl, NaOHAqueous reflux
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, H₂O/THF60–100°C, inert atmosphere
BrominationNBS, Br₂, HClCHCl₃, 0–5°C

Biological Activity and Derivatives

Derivatives of ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, such as carboxamides, have shown antimicrobial activity against Gram-negative bacteria (e.g., E. coli, MIC: 0.35–1.25 µg/mL) . Structural modifications (e.g., introducing benzyl groups) enhance interactions with enzymes like HIV-1 integrase via π-π stacking and hydrogen bonding .

Comparative Analysis of Reaction Outcomes

Reaction Major Products Key Observations
Ester Hydrolysis5-Bromo-3-phenyl-1H-indole-2-carboxylic acidFacilitates further amidation
Suzuki CouplingPhenyl-substituted derivativesEnhances biological activity
BrominationHalogenated analogsIncreases reactivity for substitutions

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate. For instance, a series of 5-bromoindole-2-carboxamides were synthesized and evaluated against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that several synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, demonstrating superior antibacterial activity compared to standard antibiotics like gentamicin and ciprofloxacin .

CompoundMIC (μg/mL)Target Bacteria
7a0.35E. coli
7c0.75P. aeruginosa
7g1.25K. pneumoniae

Antiviral Activity

This compound derivatives have also shown promise as antiviral agents, particularly against HIV. Research has demonstrated that indole-2-carboxylic acid derivatives can inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the viral replication cycle. One study reported that optimized derivatives exhibited IC50 values as low as 0.13 μM, indicating potent inhibitory effects . The binding conformation analysis suggests that the indole core effectively interacts with the active site of integrase, enhancing its inhibitory potential.

CompoundIC50 (μM)Mechanism of Action
Derivative 20a0.13Inhibition of HIV-1 integrase
Derivative 312.41Strand transfer inhibition

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit angiogenesis and tumor growth. Compounds derived from this scaffold have been evaluated for their effects on endothelial cell proliferation, with some exhibiting IC50 values in the nanomolar range (e.g., 9 nM - 50 nM), suggesting strong anticancer activity . This makes them suitable candidates for further development as therapeutic agents against various types of cancer.

Case Study: Angiogenesis Inhibition

A notable case involved a series of indole derivatives that were tested for their ability to inhibit angiogenesis in vitro and in vivo models. These compounds demonstrated significant reductions in tumor growth by targeting vascular endothelial growth factor receptor (VEGFR) pathways, which are critical for tumor-induced angiogenesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the indole ring can significantly enhance biological activity. For instance, substituents at the C3 position have been shown to improve interactions with target proteins, thereby increasing potency against both bacterial and viral targets .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, synthesis methodologies, and physicochemical properties.

Substituent Variations at Position 5 (Halogenation)

  • Ethyl 5-Fluoro-1H-Indole-2-Carboxylate ():
    Replacing bromine with fluorine reduces steric bulk and alters electronic properties. Derivatives like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide exhibit lower molecular weights (359.12 g/mol vs. 344.18 g/mol for the bromo analog) and distinct NMR profiles (e.g., δ 12.33 ppm for NHCO in $ ^1H $-NMR) .

    • Impact: Fluorine’s electronegativity enhances metabolic stability but may reduce halogen-bonding interactions in biological targets compared to bromine.
  • Ethyl 3-Bromo-6-Chloro-5-Fluoro-1H-Indole-2-Carboxylate (): This polyhalogenated derivative (C$ _{11} $H$ _8 $BrClFNO$ _2 $) demonstrates how additional halogens (Cl, F) influence solubility and reactivity.

Substituent Variations at Position 3

  • The methyl analog crystallizes in a monoclinic system (P2$ _1 $/c), whereas the phenyl-substituted compound likely adopts a more planar conformation due to steric hindrance .
  • 3-(Imidazol-5-yl)-Substituted Indoles ():
    Compounds like 5-bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole introduce heterocyclic moieties, enhancing interactions with enzymatic pockets. The imidazole ring’s basicity (pK$ _a $ ~7) contrasts with the phenyl group’s neutrality, affecting binding affinity in kinase inhibitors .

Ester Group Modifications

  • Methyl vs. Ethyl Esters (): Mthis compound (MW 330.19 g/mol) has a lower molecular weight than the ethyl ester (MW 344.18 g/mol). Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging half-life .

Biological Activity

Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H14BrNO2C_{17}H_{14}BrNO_2 and a molecular weight of 344.2 g/mol. The compound features an indole core, which is known for its role in various biological activities.

Target Interactions

This compound interacts with biological targets through various mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical pathways, such as HIV integrase, which is essential for viral replication .
  • Binding Interactions : The indole structure allows for binding to biomolecules, affecting gene expression and cellular signaling pathways.

Biological Pathways

The compound has been shown to influence several biological activities:

  • Antiviral Activity : Indole derivatives are known to exhibit antiviral properties, including inhibition of HIV replication .
  • Antimicrobial Effects : It has demonstrated significant antibacterial activity against various pathogens, including Gram-negative bacteria .
  • Anticancer Potential : Research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells.

Cellular Effects

Studies have indicated that this compound can affect cell viability and proliferation. It has been evaluated for its potential to treat various disorders, including cancer and infections.

Structure-Activity Relationship (SAR)

The introduction of different substituents on the indole core can enhance the biological activity of the compound. For instance, modifications at the C3 position have been shown to improve the inhibitory effects against HIV integrase .

Antiviral Activity

A study highlighted that derivatives of indole carboxylic acids effectively inhibited HIV integrase with IC50 values as low as 0.13 μM, showcasing the potential for developing new antiviral agents based on this scaffold .

Antimicrobial Activity

Research evaluating the antimicrobial properties revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating strong antibacterial potential compared to standard antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV integrase
AntimicrobialEffective against Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate?

  • Methodological Answer : A common approach involves indole ring functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at the 3-position. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The ethyl ester is typically introduced via esterification of the corresponding carboxylic acid using ethanol and acid catalysis. Purification often employs flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30), yielding ~50% after optimization .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ester carbonyl (~165–170 ppm in 13C NMR) and indole NH proton (~10–12 ppm in 1H NMR). Aromatic protons for the phenyl and brominated indole moieties appear between 6.5–8.5 ppm .
  • HRMS : The molecular ion ([M+H]+) should match the exact mass (e.g., m/z ~358.0 for C17H13BrNO2). Discrepancies >5 ppm require reassessment of purity or isotopic patterns .
  • TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) help monitor reaction progress .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Use PPE (gloves, goggles, N95 mask) to avoid inhalation/contact. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact : Wash with soap/water; remove contaminated clothing.
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be improved for brominated indole derivatives?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination efficiency. PEG-400/DMF mixtures improve solubility of intermediates .
  • Catalyst screening : CuI or FeCl3 can accelerate cyclization steps.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR splitting)?

  • Methodological Answer :

  • Dynamic effects : Rotameric equilibria (e.g., from restricted rotation of the ester group) may cause splitting. Variable-temperature NMR can clarify this .
  • Impurity analysis : LC-MS (e.g., retention time 3.17 min under SMD-FA10-long conditions) identifies byproducts. HRMS confirms isotopic patterns for bromine (1:1 M/M+2 ratio) .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition) resolves ambiguities .

Q. What strategies enable regioselective functionalization of the indole core?

  • Methodological Answer :

  • Electrophilic substitution : The 5-position is brominated preferentially due to electron-donating effects of the 3-phenyl group.
  • Directed C-H activation : Pd-catalyzed coupling at the 2- or 4-position can be achieved using directing groups (e.g., esters) .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to block reactive sites during multi-step syntheses .

Q. How does introducing substituents (e.g., diethylamino, hydroxypropyl) affect bioactivity?

  • Methodological Answer :

  • Solubility : Hydrophilic groups (e.g., diethylamino in ) enhance aqueous solubility, critical for in vitro assays.
  • Receptor binding : Bulky substituents (e.g., phenylthio groups in ) may sterically hinder interactions, requiring molecular docking studies.
  • Metabolic stability : Electron-withdrawing groups (e.g., bromine) slow oxidative metabolism, as shown in cytochrome P450 inhibition assays .

Q. What analytical challenges arise in distinguishing isomers or degradation products?

  • Methodological Answer :

  • Chromatography : UPLC with C18 columns (ACN/water gradients) separates regioisomers (e.g., 5-bromo vs. 6-bromo indoles).
  • Tandem MS : Fragmentation patterns (e.g., loss of Br• or CO2Et) differentiate degradation pathways .
  • Isotopic labeling : Use of deuterated solvents in NMR suppresses signals from labile protons (e.g., NH) to simplify spectra .

Data Contradiction Analysis

Q. Conflicting melting points reported in literature: How to validate?

  • Methodological Answer :

  • Reproducibility : Repeat measurements using a calibrated melting point apparatus. Literature values (e.g., mp 208–210°C for indole-5-carboxylic acid ) serve as benchmarks.
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs.
  • Purity assessment : Combine DSC with elemental analysis to rule out impurities .

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